diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
Overview
Description
Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate is a heterocyclic compound with the molecular formula C10H16N2O4. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate can be synthesized through a (4 + 2) cycloaddition reaction involving alkoxyallenes and 1,2-diaza-1,3-dienes . This method is efficient, with a wide substrate scope and good functional group tolerance. The reaction typically occurs under mild conditions, making it attractive for synthetic applications.
Industrial Production Methods
The process may include steps such as cycloaddition, esterification, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazine derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, as well as reducing agents and catalysts such as ruthenium complexes . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,2,3-triazine-4,6-dicarboxylate: Another heterocyclic compound with similar structural features but different reactivity and applications.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A related compound used in different synthetic applications.
Uniqueness
Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications .
Properties
IUPAC Name |
diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTXVDDNYXLLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=CCN1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300124 | |
Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35691-30-6 | |
Record name | NSC134994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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